4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The research into tetrahydroquinoline derivatives and benzenesulfonamide compounds has been extensive due to their potential applications in medicinal chemistry, including their roles as adrenergic receptor agonists and their involvement in various biological activities.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives incorporating a benzenesulfonamide moiety, as seen in the work by Parmee et al. (2000), involves strategic modifications to the core structure to enhance biological activity, specifically targeting human beta3 adrenergic receptors (Parmee et al., 2000).
Molecular Structure Analysis
The analysis of molecular structure, especially using X-ray crystallography, provides insights into the spatial arrangement and electronic environment of molecules, which is crucial for understanding their reactivity and interaction with biological targets. For instance, the structural analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide highlights the importance of molecular geometry in its biological activity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline and benzenesulfonamide derivatives are foundational in medicinal chemistry for the development of therapeutics. The Heck-mediated synthesis approach for constructing complex molecules, including naphtho[2,1f]isoquinolines, showcases the versatility of these compounds in organic synthesis (Pampín et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are directly influenced by the molecular structure. Detailed structural studies, including spectroscopic and crystallographic analyses, help in elucidating these properties, which are essential for drug formulation and design.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the development of pharmaceutical agents. Investigations into the synthesis, characterization, and antimicrobial study of novel benzenesulfonamide derivatives, as discussed by Vanparia et al. (2010), contribute to our understanding of these compounds' chemical behavior and potential as therapeutic agents (Vanparia et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-18-7-9-19(10-8-18)26(23,24)21-13-12-16-6-11-20-17(15-16)5-4-14-22(20)2/h6-11,15,21H,3-5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUQJHGHYLFOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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